8-AHA-cAMP

PKA signaling cAMP analogs site selectivity

Non-selective cAMP analogs cause off-target PKA activation and rapid PDE degradation, compromising isozyme-specific studies. 8-AHA-cAMP is a site B-selective PKA type I activator with enhanced PDE stability and membrane permeability. • Pairs with 8-PIP-cAMP for synergistic PKA type I-specific activation, enabling dissection of type I vs. type II roles in T-cell proliferation and gene expression • Aminohexyl spacer enables agarose immobilization for affinity purification of R-subunits and cAMP-binding proteins • PDE-resistant for sustained intracellular cAMP elevation without PDE inhibitor co-treatment ≥98% HPLC purity. White to off-white solid. Full analytical documentation provided.

Molecular Formula C16H26N7O6P
Molecular Weight 443.40 g/mol
Cat. No. B15123496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-AHA-cAMP
Molecular FormulaC16H26N7O6P
Molecular Weight443.40 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O
InChIInChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,19,22)(H,25,26)(H2,18,20,21)
InChIKeyWCWLOZYNRVLFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-AHA-cAMP: Technical Profile & Procurement


8-AHA-cAMP (8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate) is a chemically modified analog of the endogenous second messenger cAMP [1]. It belongs to the class of 8-substituted cyclic AMP derivatives, characterized by a primary amino-terminated hexyl spacer attached to position 8 of the adenine base [2]. This structural modification confers site-selective binding preference for the B-site of the Type I regulatory subunit (RI) of cAMP-dependent protein kinase (PKA), high membrane permeability, and enhanced metabolic stability towards mammalian phosphodiesterases . These properties differentiate 8-AHA-cAMP from unmodified cAMP and other commercially available cAMP analogs such as 8-Br-cAMP, dibutyryl-cAMP, and 8-CPT-cAMP.

Pathway selectivity

Site B‑selective activation of PKA type I regulatory subunit

Cell delivery

Membrane‑permeable cAMP analog with reported enhanced uptake

Stability profile

PDE‑resistant scaffold supports sustained intracellular cAMP elevation

Immobilization ready

Aminohexyl spacer enables covalent coupling for affinity matrices

8-AHA-cAMP: Substitution Risk in PKA Studies


Substituting 8-AHA-cAMP with alternative cAMP analogs such as 8-CPT-cAMP, dibutyryl-cAMP, or 8-Br-cAMP is not scientifically valid for studies requiring site-selective PKA type I activation. These alternatives exhibit fundamentally different site-selectivity profiles, receptor affinities, and signaling outcomes. For instance, 8-CPT-cAMP pairs with 6-Bnz-cAMP to synergistically activate PKA type II, whereas 8-AHA-cAMP pairs with 8-PIP-cAMP for type I-specific activation [1]. Furthermore, 8-AHA-cAMP demonstrates increased membrane permeability compared to structurally similar analogs like 8-ABA-cAMP . Using a non-selective or incorrectly paired analog risks off-target effects, erroneous mechanistic interpretations, and experimental failure—particularly in protocols demanding type I-specific PKA activation or the use of immobilized affinity matrices.

8-AHA-cAMP (target)

Site B‑selective for PKA type I; pairs with site A‑selective analogs for synergistic activation.

8-CPT-cAMP / dibutyryl-cAMP (substitute)

Different site‑selectivity profiles; may preferentially engage PKA type II and produce off‑target signaling.

8-AHA-cAMP (target)

Enhanced membrane permeability via hexyl spacer; efficient intracellular delivery.

Unmodified cAMP (substitute)

Low passive permeability; intracellular concentrations may be insufficient without transporter support.

8-AHA-cAMP (target)

Immobilizable via aminohexyl spacer; retains binding activity after agarose coupling.

cAMP or analogs without spacer (substitute)

Lack functionalizable arm; direct immobilization sterically blocks cAMP‑binding site interactions.

8-AHA-cAMP: Evidence vs Key Analogs


Site B vs Site A Selectivity in PKA RI

8-AHA-cAMP demonstrates preferential binding to site B of the PKA type I regulatory subunit (RI), contrasting with 8-PIP-cAMP's selectivity for site A of RI and site B of RII. In competitive displacement assays using [3H]cAMP-saturated PKA holoenzyme, 8-AHA-cAMP competed much more efficiently for binding to site BI than site AI, as expected from its site BI preference in free RI [1]. This differential site selectivity enables the combination of 8-AHA-cAMP with 8-PIP-cAMP to achieve selective synergistic activation of PKA type I [2].

Site B vs Site A Selectivity
Head-to-head
Prefers site B of RI; competes efficiently for BI, not AI

Supports type I‑specific PKA synergy when paired with site A analog

[3H]cAMP displacement from PKA holoenzyme

PKA signaling cAMP analogs site selectivity RI subunit

Amylase Secretion vs N6B and 8-TM

In a direct comparative study using dispersed rat parotid acini, 8-AHA-cAMP (0.44 mM) stimulated basal amylase secretion 8-fold, compared to 53-fold for N6-benzoyl cAMP (N6B) and 2-fold for 8-thiomethyl cAMP (8-TM) [1]. Notably, 8-AHA-cAMP combined with N6B did not produce synergistic stimulation, whereas 8-TM + N6B did, consistent with the isoenzyme-specific synergy patterns established in purified PKA assays [1].

Amylase Secretion Stimulation
Reported
8‑fold over basal (0.44 mM)

Intermediate potency; consistent with type I functional selectivity

Rat parotid acini, 30 min; no synergy with N6‑benzoyl cAMP

exocytosis amylase secretion PKA activation parotid acini

Membrane Permeability vs 8-ABA-cAMP

8-AHA-cAMP demonstrates increased membrane permeability compared to 8-ABA-cAMP (8-aminobutylamino-cAMP), a structurally related analog differing only in spacer length (hexyl vs. butyl) . The longer six-carbon aminohexyl spacer in 8-AHA-cAMP enhances lipophilicity (logP ~2.83) [1], facilitating more efficient passive diffusion across biological membranes.

Membrane Permeability vs 8‑ABA‑cAMP
Reported
Increased permeability (hexyl spacer); qualitative comparison

Improved cellular uptake potential relative to shorter spacer analog

Vendor‑reported comparative assessment; logP ~2.83

membrane permeability cAMP analog cellular uptake structure-activity relationship

PDE Stability vs Unmodified cAMP

8-AHA-cAMP exhibits improved stability towards mammalian cyclic nucleotide phosphodiesterases (PDEs) compared to unmodified cAMP [1]. This property is a class characteristic of 8-substituted cAMP analogs, where substitution at the 8-position of the adenine ring sterically hinders PDE-mediated hydrolysis of the 3',5'-cyclic phosphate bond.

PDE Stability vs Unmodified cAMP
Class‑level
Improved stability; qualitative improvement reported

Supports sustained intracellular cAMP elevation studies

8‑substitution steric hindrance; explicit kinetic data not identified

PDE resistance metabolic stability cAMP analog long-term stimulation

PKA Complex Affinity Chromatography

The terminal primary amino group on the 6-aminohexyl spacer of 8-AHA-cAMP enables covalent coupling to agarose beads without disrupting cAMP-binding site interactions, generating 8-AHA-cAMP-Agarose [1]. This immobilized ligand specifically captures PKA regulatory subunits and holoenzymes from complex lysates. In proteomics applications, 8-AHA-cAMP-agarose beads have been used to affinity-purify endogenous PKA complexes from U2OS osteosarcoma cells and brain lysates for mass spectrometry analysis [2].

Affinity Chromatography Suitability
Method context
Immobilizable without disrupting cAMP‑binding site interaction

Enables PKA complex purification from complex lysates

8‑AHA‑cAMP‑Agarose used for U2OS and brain lysate proteomics

affinity chromatography PKA purification immobilized ligand chemical proteomics

8-AHA-cAMP: Procurement & Application Scenarios


Synergistic PKA Type I Activation

Procure 8-AHA-cAMP (site B-selective) in combination with a site A-selective analog such as 6-Bnz-cAMP or 8-PIP-cAMP to achieve selective, synergistic activation of PKA type I . This approach is essential for dissecting the differential roles of PKA isozymes (type I vs. type II) in cellular processes including T-cell proliferation, metabolism, and gene expression [1].

Affinity Matrix for PKA Purification & Proteomics

Procure 8-AHA-cAMP-Agarose (pre-immobilized) or 8-AHA-cAMP for custom coupling to agarose beads for affinity chromatography. This application leverages the aminohexyl spacer to purify PKA regulatory subunits, holoenzymes, and cAMP-binding proteins from cell and tissue lysates for downstream mass spectrometry and interactome mapping [2].

PDE-Resistant cAMP for Long-Term Assays

Procure 8-AHA-cAMP for experiments requiring sustained intracellular cAMP elevation, such as differentiation studies, long-term gene expression analyses, or assays where PDE inhibitor co-treatment is undesirable. The improved PDE stability of 8-AHA-cAMP (compared to unmodified cAMP) maintains effective agonist concentrations over extended incubation periods [3].

Application
Selection Property
Validation Focus
Type I‑specific PKA synergy studies
Site B‑selectivity pairing
Type I vs type II pathway dissection
PKA complex affinity purification
Immobilization‑ready spacer
Binding capacity and matrix specificity
Sustained cAMP signaling assays
PDE‑resistant scaffold
Intracellular concentration persistence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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